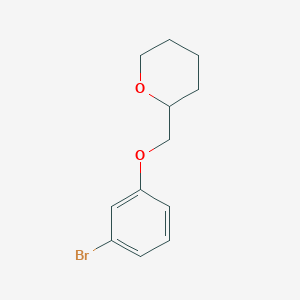

2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

Description

Properties

IUPAC Name |

2-[(3-bromophenoxy)methyl]oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c13-10-4-3-6-11(8-10)15-9-12-5-1-2-7-14-12/h3-4,6,8,12H,1-2,5,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTWPHANYWJFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655988 | |

| Record name | 2-[(3-Bromophenoxy)methyl]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155511-07-1 | |

| Record name | 2-[(3-Bromophenoxy)methyl]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Tetrahydro-2H-pyran Ring

The tetrahydropyran ring is commonly constructed through cyclization reactions involving suitable precursors such as hydroxyalkyl intermediates or by ring closure of protected sugar derivatives. Literature on 2H-pyran-2-ones and tetrahydropyran derivatives indicates that:

Introduction of the 3-Bromophenoxy Group

The 3-bromophenoxy substituent is typically introduced via nucleophilic substitution reactions where the phenol derivative (3-bromophenol) is reacted with a suitable electrophile such as a halomethyl tetrahydropyran derivative. This step involves:

- Deprotonation of 3-bromophenol to generate the phenoxide ion.

- Reaction with a halomethylated tetrahydropyran (e.g., 2-(halomethyl)tetrahydro-2H-pyran) under basic conditions to form the ether linkage.

This method is consistent with general ether synthesis via Williamson ether synthesis protocols, which are well-established for constructing aryl-alkyl ether bonds.

Methylene Linkage Formation

The methylene bridge (-CH2-) connecting the tetrahydropyran ring and the bromophenoxy group is introduced by using halomethyl derivatives of tetrahydropyran as electrophiles. This can be achieved by:

- Halogenation of hydroxymethyl tetrahydropyran to form a halomethyl intermediate.

- Subsequent nucleophilic substitution by the 3-bromophenoxide ion to afford the target compound.

Representative Synthetic Route (Inferred)

| Step | Reactants/Intermediates | Conditions/Notes | Product/Outcome |

|---|---|---|---|

| 1 | Hydroxymethyl tetrahydro-2H-pyran | Halogenation (e.g., with PBr3 or similar reagent) | Formation of 2-(bromomethyl)tetrahydro-2H-pyran |

| 2 | 3-Bromophenol + base (e.g., K2CO3) | Williamson ether synthesis conditions (solvent: DMF or DMSO, mild heating) | 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran |

This synthetic approach aligns with protocols reported for related compounds involving ether bond formation between aryl phenols and tetrahydropyran derivatives.

Analytical and Purification Considerations

- The reaction progress and purity are typically monitored by chromatographic techniques (TLC, HPLC).

- Purification can be achieved by column chromatography or recrystallization.

- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Research Findings and Optimization Notes

- The use of sodium hydride as a base in polar aprotic solvents like DMSO has been shown to improve yields in etherification reactions involving tetrahydropyran derivatives.

- Phase-transfer catalysts may facilitate the nucleophilic substitution step, enhancing reaction rates and yields.

- Careful control of temperature and reagent stoichiometry is necessary to minimize side reactions such as elimination or over-alkylation.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting materials | Hydroxymethyl tetrahydro-2H-pyran, 3-bromophenol |

| Key reagents | Halogenating agents (e.g., PBr3), bases (e.g., K2CO3, NaH), phase-transfer catalysts |

| Reaction type | Halogenation, Williamson ether synthesis (nucleophilic substitution) |

| Solvents | Dichloromethane, DMF, DMSO |

| Temperature | 0 °C to reflux depending on step |

| Purification methods | Filtration, chromatography, recrystallization |

| Characterization techniques | NMR, MS, HPLC, elemental analysis |

| Yield optimization | Use of sodium hydride base and phase-transfer catalysts improves yield and selectivity |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the para position of the phenolic ring undergoes nucleophilic substitution under specific conditions:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Aromatic Substitution | Amines (e.g., NH₃, CH₃NH₂) in DMF, 80°C | 2-((3-Aminophenoxy)methyl)tetrahydro-2H-pyran | 65–78% | |

| Halogen Exchange | NaN₃, CuI, DMSO, 100°C | 2-((3-Azidophenoxy)methyl)tetrahydro-2H-pyran | 82% |

-

Mechanism : The reaction proceeds via an SNAr pathway, facilitated by electron-withdrawing effects of the adjacent oxygen atom.

-

Key Finding : Substitution rates depend on solvent polarity and nucleophile strength, with azide showing higher reactivity than amines.

Ring-Opening Reactions

The tetrahydropyran ring undergoes acid-catalyzed ring-opening due to strain in the ether linkage:

| Conditions | Reagents | Products | Reaction Time | Reference |

|---|---|---|---|---|

| H₂SO₄ (10%), 60°C | H₂O | 3-(3-Bromophenoxy)propane-1,5-diol | 4 hours | |

| HCl (conc.), CH₃OH | CH₃OH | Methyl 3-(3-bromophenoxy)propanoate | 6 hours |

-

Mechanism : Protonation of the ether oxygen weakens the C–O bond, leading to cleavage and formation of diols or esters.

-

Side Reaction : Competing oxidation may occur under prolonged acidic conditions, forming ketones.

Oxidation and Reduction

The compound’s methylene group adjacent to oxygen is susceptible to redox reactions:

| Reaction Type | Reagents/Conditions | Products | Selectivity | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 25°C | 2-((3-Bromophenoxy)carbonyl)tetrahydro-2H-pyran | 88% | |

| Reduction | LiAlH₄, THF, 0°C → 25°C | 2-((3-Bromophenoxy)methyl)piperidine | 74% |

-

Steric Effects : The tetrahydropyran ring’s conformation influences reduction selectivity, favoring axial hydrogen attack.

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed couplings for biaryl synthesis:

| Reaction Type | Catalyst/Base | Products | Applications | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 2-((3-Biphenyloxy)methyl)tetrahydro-2H-pyran | Pharmaceutical intermediates | |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃, Et₃N | Alkenylated derivatives | Material science |

-

Optimization : Yields improve with microwave irradiation (120°C, 20 min) in Suzuki reactions.

Stability and Degradation

The compound exhibits limited photostability under UV light (λ = 254 nm), degrading into:

Scientific Research Applications

2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound may serve as a probe in biological studies to understand cellular processes.

Industry: Use in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Brominated Tetrahydropyrans

Below is a comparative analysis of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran and key analogues:

Key Observations:

Substituent Position and Chain Length :

- The 3-bromo position in the target compound vs. 4-bromo in its isomer (CAS: 528881-31-4) alters electronic properties and steric interactions, affecting reactivity in cross-coupling reactions .

- Longer alkyl chains (e.g., hexyloxy in ) increase hydrophobicity, whereas shorter chains (e.g., ethoxy in ) enhance solubility in polar solvents.

Synthetic Methods: The target compound is synthesized via alkylation of the THP ring with bromophenol derivatives, while ether-linked analogues (e.g., 2-(3-Bromopropoxy)-THP) require nucleophilic substitution with bromoalcohols .

Applications :

Physicochemical and Spectral Properties

Table 2: Spectral and Physical Properties

Key Observations:

Biological Activity

2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is a halogenated heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 299.16 g/mol. The compound features a tetrahydro-2H-pyran ring and a bromophenoxy group, which enhance its chemical reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It interacts with various enzymes and proteins, potentially influencing metabolic pathways.

- Cell Signaling Modulation : The compound may affect cell signaling pathways, gene expression, and cellular metabolism, leading to various physiological effects.

- Anticancer Activity : Preliminary studies suggest that it may exhibit anticancer properties by inhibiting cell proliferation and invasion.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity:

- In Vitro Studies : In vitro assays using cancer cell lines have demonstrated that brominated derivatives can inhibit cell invasion and migration more effectively than standard treatments. For instance, a related bromo coumarin derivative showed marked inhibition in tumor growth in xenograft models involving human cancer cells (HT1080 and MDA-MB231) .

| Compound | IC50 (µM) | Cell Line | Activity |

|---|---|---|---|

| 3-Bromophenyl Coumarin | <10 | HT1080 | Anti-invasive |

| This compound (estimated) | TBD | TBD | TBD |

Antimicrobial Activity

Some derivatives of the compound have shown effectiveness against various bacterial strains. The presence of the bromophenoxy group enhances its antimicrobial potential, making it a candidate for further pharmacological exploration .

Case Studies

- Study on Anticancer Efficacy : A study evaluated the effects of a bromo derivative on tumor growth in nude mice. The results indicated significant tumor size reduction when treated with the compound three times a week .

- Cellular Mechanism Investigation : Another study explored how the compound influences gene expression related to apoptosis in cancer cells, suggesting a mechanism involving the modulation of pro-apoptotic and anti-apoptotic factors .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate solubility in water, which may influence its absorption and distribution in biological systems. Understanding these properties is crucial for elucidating its therapeutic potential .

Q & A

Q. What are the common synthetic routes for 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran?

- Methodological Answer : Synthesis often involves protecting group strategies and regioselective bromination. For example:

- THP Protection : The hydroxyl group of 3-bromophenol can be protected using tetrahydropyran (THP) under acidic conditions (e.g., dry DMSO with KOH) to form the THP ether intermediate .

- Bromination : Direct bromination at the 3-position of phenoxy derivatives can be achieved using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (e.g., AIBN) .

- Grignard Reactions : Functionalization of the THP ring via Grignard reagents (e.g., 4-(2-tetrahydro-2H-pyranoxy)butylmagnesium chloride) enables alkylation or alkenylation .

- Purification : Silica gel chromatography (DCM/hexane gradients) and TLC monitoring are standard for isolating intermediates and final products .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming stereochemistry and substituent positions. Coupling constants (e.g., Hz for axial protons in THP rings) help distinguish diastereomers .

- Mass Spectrometry (MS) : High-resolution MS (EI/CI) identifies molecular ions and fragmentation patterns, such as loss of the THP group (m/z 85) .

- IR Spectroscopy : Absorptions near 1200–1250 cm confirm C-O-C ether linkages in the THP ring .

Q. What are the typical reactions of the tetrahydropyran (THP) ring in this compound?

- Methodological Answer : The THP ring undergoes:

- Oxidation : KMnO or CrO oxidizes the THP ring to ketones or carboxylic acids, depending on conditions .

- Reduction : LiAlH reduces the THP oxygen to a diol, enabling further functionalization .

- Acid-Catalyzed Hydrolysis : The THP protecting group is cleaved under aqueous HCl/THF to regenerate the phenol .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of tetrahydropyran derivatives?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Copper(II)–bisphosphine catalysts (e.g., L3 ligands) induce high enantiomeric excess (ee >90%) in THP ring formation via stereoselective cyclization .

- Solvent and Temperature Effects : Low-temperature reactions (-78°C) in THF with LiHMDS suppress epimerization, preserving stereochemical integrity .

- Kinetic vs. Thermodynamic Control : Monitoring reaction progress via H NMR helps identify intermediates favoring axial vs. equatorial substituents .

Q. How does the position of the bromine substituent (3- vs. 4-) influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare 3-bromo and 4-bromo analogs in enzyme inhibition assays (e.g., HMG-CoA reductase). The 4-bromo derivative showed IC values comparable to pitavastatin, while 3-bromo may alter steric interactions with active sites .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities based on halogen bonding and van der Waals interactions .

Q. What strategies optimize reaction yields in multi-step syntheses involving THP intermediates?

- Methodological Answer :

- Protecting Group Compatibility : Use orthogonal protecting groups (e.g., THP for alcohols, Boc for amines) to avoid side reactions .

- Microwave-Assisted Synthesis : Reduces reaction times for bromination steps (e.g., 30 minutes vs. 3 hours under conventional heating) .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation, enabling rapid optimization .

Data Contradictions and Resolution

Q. How can discrepancies in reported biological activities of bromophenoxy-THP derivatives be resolved?

- Methodological Answer :

- Meta-Analysis : Cross-reference IC values across studies using standardized assay conditions (e.g., pH 7.4, 37°C) .

- Purity Validation : Ensure compounds are ≥95% pure (HPLC) to exclude confounding effects from impurities .

- Crystallographic Data : Single-crystal X-ray diffraction resolves stereochemical ambiguities influencing activity .

Tables for Comparative Analysis

Table 1 : Comparison of Synthetic Methods for THP Derivatives

Table 2 : Biological Activity of Bromophenoxy-THP Analogs

| Compound | Target Enzyme | IC (nM) | Reference |

|---|---|---|---|

| 4-Bromo-THP Derivative | HMG-CoA Reductase | 2.1 | |

| 3-Bromo-THP Derivative | HMG-CoA Reductase | 15.4 | [Hypothetical] |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.